4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile
Description
4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a methylamino group, and an oxane ring with a carbonitrile substituent
Properties
IUPAC Name |
4-[3-[(3,5-difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O/c1-21(12-14-9-15(18)11-16(19)10-14)6-2-3-17(13-20)4-7-22-8-5-17/h9-11H,2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEUQLJQAIMFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1(CCOCC1)C#N)CC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzyl chloride and methylamine.
Formation of Intermediate: The first step involves the nucleophilic substitution of 3,5-difluorobenzyl chloride with methylamine to form 3,5-difluorobenzylmethylamine.
Chain Extension: The intermediate is then reacted with 3-chloropropylamine under basic conditions to extend the carbon chain, forming 3-[3,5-difluorobenzylmethylamino]propylamine.
Cyclization: The final step involves the cyclization of the extended chain with 4-chlorobutyronitrile in the presence of a base to form the oxane ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the difluorophenyl group can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the oxane ring can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.
4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-methanol: Similar structure but with a hydroxyl group instead of a carbonitrile.
Uniqueness
4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in a variety of chemical reactions, providing versatility in synthetic applications. The difluorophenyl group also imparts distinct electronic properties that can enhance the compound’s performance in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
